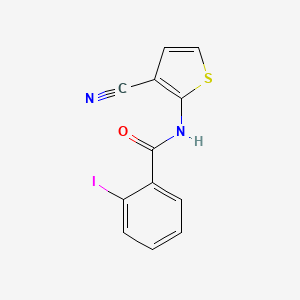

N-(3-cyanothiophen-2-yl)-2-iodobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-cyanothiophen-2-yl)-2-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7IN2OS/c13-10-4-2-1-3-9(10)11(16)15-12-8(7-14)5-6-17-12/h1-6H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIAMCRNSDOSONF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C=CS2)C#N)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7IN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Elucidation of Molecular and Crystal Structures

Comprehensive Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR can reveal the connectivity of atoms and their spatial relationships.

Proton (¹H) NMR Spectroscopic Applications

Proton (¹H) NMR spectroscopy would be utilized to identify the number and types of hydrogen atoms present in N-(3-cyanothiophen-2-yl)-2-iodobenzamide. The spectrum would be expected to show distinct signals for the aromatic protons on the 2-iodobenzamide (B1293540) and 3-cyanothiophen-2-yl rings, as well as a signal for the amide (N-H) proton. The chemical shift (δ, in ppm) of each signal would provide insight into the electronic environment of the protons. Furthermore, the splitting patterns (singlet, doublet, triplet, etc.), governed by spin-spin coupling, would help to establish the connectivity of adjacent, non-equivalent protons. For instance, the protons on the thiophene (B33073) and benzene (B151609) rings would likely exhibit complex splitting patterns due to their proximity to various substituents.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~9.0 - 10.0 | Singlet | 1H | N-H (amide) |

Carbon-13 (¹³C) NMR Spectroscopic Applications

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. A ¹³C NMR spectrum of this compound would display a distinct signal for each unique carbon atom. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, carbonyl, cyano). For example, the carbonyl carbon of the amide group would be expected to appear at a significantly downfield chemical shift (typically 160-180 ppm). The carbon atoms of the aromatic rings and the cyano group would also have characteristic chemical shift ranges.

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~165 - 175 | C=O (amide) |

| ~115 - 140 | Aromatic C's |

| ~110 - 120 | C≡N (cyano) |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

FT-IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the amide group (typically around 3300 cm⁻¹), the C=O bond of the amide (a strong band around 1650-1680 cm⁻¹), and the C≡N bond of the cyano group (around 2220-2260 cm⁻¹). The presence of aromatic C-H and C=C bonds would also be indicated by specific absorption bands in the fingerprint region.

Hypothetical FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3300 | Medium | N-H Stretch |

| ~3100 | Medium | Aromatic C-H Stretch |

| ~2230 | Medium | C≡N Stretch |

| ~1670 | Strong | C=O Stretch (Amide I) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

HRMS is a highly accurate technique used to determine the elemental composition and molecular weight of a compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision, the molecular formula can be unequivocally confirmed. For this compound (C₁₂H₇IN₂OS), the experimentally determined exact mass would be compared to the calculated theoretical mass. Additionally, the fragmentation pattern observed in the mass spectrum can provide further structural information by revealing stable fragments of the molecule.

Hypothetical HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | 369.9402 | (To be determined) |

Single Crystal X-Ray Diffraction Analysis

Determination of Molecular Geometry and Bond Parameters

A single-crystal X-ray diffraction analysis would be the definitive method to determine the precise molecular geometry of this compound. This technique would yield accurate measurements of all bond lengths, bond angles, and torsion angles within the molecule.

The expected data would be presented in a table format, detailing the distances between bonded atoms (in Angstroms, Å) and the angles between adjacent bonds (in degrees, °). For instance, key parameters would include the lengths of the C–I bond, the amide C–N and C=O bonds, the C≡N bond of the cyano group, and the various C–C, C–S, and C–N bonds within the thiophene and benzene rings. Similarly, bond angles around the central amide linkage and within the aromatic rings would be precisely determined.

Table 1: Hypothetical Bond Lengths for this compound

| Bond | Expected Length (Å) |

|---|---|

| I1–C(aromatic) | ~2.10 |

| C(amide)–O | ~1.23 |

| C(amide)–N | ~1.34 |

| N–H | ~0.86 |

| C(thiophene)–S | ~1.71 |

Table 2: Hypothetical Bond Angles for this compound

| Angle | Expected Value (°) |

|---|---|

| C–C(amide)–N | ~116 |

| C(aromatic)–C(amide)–O | ~121 |

| C(amide)–N–C(thiophene) | ~125 |

Note: The values presented in the tables above are illustrative and based on typical values for similar functional groups. Actual experimental values would be required for a definitive analysis.

Analysis of Crystal Packing and Lattice Dynamics

The analysis of the crystal structure would reveal how individual molecules of this compound arrange themselves in the solid state. This includes the determination of the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). This information governs the macroscopic properties of the crystal. The packing arrangement is dictated by a combination of steric effects and intermolecular forces, which seek to achieve the most thermodynamically stable lattice. Computational methods, such as Hirshfeld surface analysis, could further be employed to visualize and quantify the intermolecular contacts that stabilize the crystal packing.

Elucidation of Intermolecular Interactions: Hydrogen Bonding Networks (C–H···N, N–H···N) and Halogen Bonding (C–I···π)

A detailed crystallographic report would identify and characterize the specific non-covalent interactions that dictate the supramolecular architecture. Given the functional groups present in the molecule, several key interactions would be anticipated:

Halogen Bonding: The iodine atom on the benzamide (B126) ring is a potential halogen bond donor. This is due to the region of positive electrostatic potential (the σ-hole) located on the iodine atom opposite the C–I covalent bond. This positive region can interact favorably with an electron-rich π-system, such as the thiophene ring of an adjacent molecule, resulting in a C–I···π halogen bond. Such interactions are significant in directing crystal packing.

Table 3: Hypothetical Intermolecular Interaction Parameters

| Interaction Type | Donor–Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|

| Hydrogen Bond | N–H···N(cyano) | ~2.9 - 3.2 | >150 |

Note: The table provides expected ranges for these interactions. Precise geometric parameters would be derived from the crystal structure solution.

Conformational Analysis in the Solid State (e.g., Dihedral Angles)

The conformation of the molecule in the solid state would be defined by the dihedral angles between the planes of its constituent parts. A key conformational feature is the relative orientation of the 2-iodobenzamide and the 3-cyanothiophen-2-yl moieties. The dihedral angle between the plane of the benzene ring and the plane of the thiophene ring would be a critical parameter, indicating the degree of twist in the molecule. Another important dihedral angle would be that describing the planarity of the amide linkage (C(aromatic)–C(O)–N–C(thiophene)), which influences the conjugation between the aromatic systems. The specific conformation adopted in the crystal is the one that best accommodates the demands of the crystal packing forces and intramolecular steric constraints.

Table 4: List of Compounds

| Compound Name |

|---|

Computational and Theoretical Investigations of Molecular Properties and Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

DFT calculations are a cornerstone of modern computational chemistry, providing insights into the electronic distribution and stability of molecules.

Basis Set Selection and Exchange-Correlation Functionals (e.g., B3LYP)

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. A common approach involves utilizing the B3LYP functional, which combines Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional. This is often paired with a basis set such as 6-311++G(d,p) to provide a robust description of the electronic structure. The selection of the basis set is crucial for obtaining reliable results, with larger basis sets generally yielding more accurate descriptions at a higher computational cost.

Molecular Geometry Optimization and Vibrational Frequency Analysis

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. Following optimization, a vibrational frequency analysis is typically performed. This calculation serves two main purposes: to confirm that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared spectrum, which can be compared with experimental data if available.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. From the HOMO and LUMO energies, various reactivity indices such as electronegativity, chemical hardness, and global softness can be calculated to further quantify the molecule's reactive nature.

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical descriptors provide a quantitative measure of a molecule's reactivity at specific atomic sites.

Fukui Function (FF) Analysis for Nucleophilic and Electrophilic Sites

The Fukui function is a local reactivity descriptor that identifies the most reactive sites within a molecule. It is used to predict where nucleophilic and electrophilic attacks are most likely to occur. By analyzing the changes in electron density upon the addition or removal of an electron, the Fukui function can pinpoint specific atoms that are prone to attack. For instance, a high value of the Fukui function for nucleophilic attack (f+) on a particular atom indicates it is a favorable site for an incoming nucleophile.

Electrophilicity-Based Charge Transfer (ECT) Method

The Electrophilicity-Based Charge Transfer (ECT) method is a conceptual DFT tool used to predict the extent of charge transfer in a reaction between a donor and an acceptor molecule. This method utilizes the global electrophilicity index to quantify the ability of a molecule to accept electrons. By comparing the electrophilicity of the interacting species, the direction and magnitude of charge transfer can be estimated, providing valuable insights into the reaction mechanism and the stability of the resulting complex.

The explicit instructions to focus solely on this specific compound and to adhere strictly to the provided outline concerning its computational and theoretical investigations cannot be fulfilled due to the absence of published data on its:

Global and Local Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions , including contributions of various interatomic contacts and two-dimensional fingerprint plots.

While studies on structurally related compounds, such as those with a different substituent in place of the 2-iodobenzamide (B1293540) group, do exist, the strict adherence to the specified subject matter as per your instructions prevents the inclusion of such information.

Therefore, it is not possible to generate the requested article with the required scientific accuracy and detail at this time. Should research on "N-(3-cyanothiophen-2-yl)-2-iodobenzamide" be published in the future, this request can be revisited.

Intermolecular Interactions and Supramolecular Assembly

Principles of Molecular Recognition and Self-Assembly in N-(3-cyanothiophen-2-yl)-2-iodobenzamide Systems

Molecular recognition in systems involving this compound is governed by the precise geometric and chemical complementarity between interacting molecules. The molecule possesses distinct regions that can act as hydrogen bond donors and acceptors, halogen bond donors, and sites for π-π stacking, allowing for specific and directional interactions that drive the self-assembly process.

The self-assembly of this compound is a spontaneous process where molecules organize into stable, structurally well-defined aggregates. This organization is a result of the cumulative effect of numerous weak, non-covalent interactions. The final supramolecular architecture is the one that represents a thermodynamic minimum, balancing the enthalpic gains from bond formation with the entropic costs of ordering. The directionality and strength of these interactions are paramount in determining the final assembled structure, which can range from simple dimers to complex three-dimensional networks.

Role of Non-Covalent Interactions in Supramolecular Architecture

The supramolecular architecture of this compound is stabilized by a combination of hydrogen bonding, halogen bonding, and π-π stacking interactions. The presence and interplay of these forces are crucial for the formation of robust and predictable crystalline structures.

Hydrogen Bonding: The amide group (-CONH-) is a classic motif for hydrogen bonding. The amide proton (N-H) serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. This can lead to the formation of strong intermolecular N-H···O=C hydrogen bonds, often resulting in chains or dimeric structures, which are common motifs in the crystal packing of aromatic amides. acs.orgnih.gov Furthermore, the nitrogen atom of the cyano group (-C≡N) and the sulfur atom of the thiophene (B33073) ring can also act as potential hydrogen bond acceptors for weaker C-H···N and C-H···S interactions. Intramolecular hydrogen bonds, such as a potential five-membered N-H···I interaction, have also been observed in other halo-substituted aromatic amides and could influence the conformation of the molecule. acs.org

Halogen Bonding: The iodine atom on the benzamide (B126) ring is a prominent halogen bond donor. Due to the electron-withdrawing nature of the adjacent carbonyl group and the aromatic ring, the iodine atom possesses a region of positive electrostatic potential, known as a σ-hole, which can interact favorably with Lewis bases. nih.govyoutube.com Potential halogen bond acceptors within the structure include the nitrogen atom of the cyano group (C-I···N), the sulfur atom of the thiophene ring (C-I···S), and the carbonyl oxygen (C-I···O). These interactions are highly directional and can play a significant role in crystal engineering, often competing with or complementing hydrogen bonds. nih.govrsc.orgnih.gov

π-π Stacking: Both the benzamide and the thiophene rings are aromatic systems capable of engaging in π-π stacking interactions. These interactions, driven by van der Waals forces and electrostatic contributions, are crucial for the close packing of aromatic molecules in the solid state. bohrium.comacs.orgacs.orgnih.gov The stacking can occur in various geometries, such as face-to-face or slipped-stack arrangements, depending on the electronic nature and substitution pattern of the aromatic rings. researchgate.net In thiophene-based systems, π-stacking is a significant driving force for the formation of ordered assemblies. bohrium.comacs.orgnih.gov

Table 1: Potential Non-Covalent Interactions in this compound

| Interaction Type | Donor | Acceptor | Potential Role in Supramolecular Assembly |

| Hydrogen Bonding | Amide N-H | Carbonyl C=O | Formation of chains and dimers |

| Aromatic/Thiophene C-H | Cyano N | Stabilization of crystal packing | |

| Aromatic/Thiophene C-H | Thiophene S | Contribution to overall lattice energy | |

| Amide N-H | Iodine I | Intramolecular conformational control | |

| Halogen Bonding | Benzene (B151609) C-I | Cyano N | Directional control of crystal packing |

| Benzene C-I | Thiophene S | Formation of extended networks | |

| Benzene C-I | Carbonyl O | Influence on molecular arrangement | |

| π-π Stacking | Benzamide Ring | Thiophene Ring | Close packing and stabilization of the solid state |

| Benzamide Ring | Benzamide Ring | Formation of columnar or layered structures | |

| Thiophene Ring | Thiophene Ring | Enhancement of electronic communication in aggregates |

Design of Host-Guest Systems Involving the Compound

The structural and electronic features of this compound make it a potential candidate for inclusion in host-guest systems. The design of such systems relies on the principles of molecular recognition, where a host molecule possesses a cavity that is complementary in size, shape, and chemical properties to the guest molecule.

Given its relatively planar and rigid structure, this compound could act as a guest molecule for various macrocyclic hosts such as cyclodextrins, calixarenes, or cucurbiturils. nih.gov For instance, the hydrophobic aromatic portions of the molecule could be encapsulated within the nonpolar cavity of a cyclodextrin (B1172386) in an aqueous environment. The design of a suitable host would need to accommodate the specific dimensions of the guest molecule.

Conversely, derivatives of this compound could be designed to act as hosts. By incorporating this unit into a larger, preorganized structure, a cavity could be created that is capable of binding smaller guest molecules. nih.gov The non-covalent interaction sites on the molecule, such as the hydrogen-bonding amide group and the halogen-bonding iodine atom, could be oriented towards the cavity to provide specific binding interactions for a complementary guest. researchgate.netscispace.comrsc.org The design of such a host would involve synthetic strategies to create a rigid framework that overcomes the conformational flexibility of open-chain structures. nih.gov

Cooperative Effects and Media Dependence of Supramolecular Interactions

The nature of the surrounding medium, particularly the solvent, has a profound impact on the strength and directionality of these non-covalent interactions. rsc.orgnii.ac.jptandfonline.comacs.orgbham.ac.uk In polar, protic solvents, intermolecular hydrogen bonding between the solute and solvent molecules can compete with the self-assembly of the compound, potentially disrupting the formation of ordered aggregates. Conversely, in nonpolar solvents, the intermolecular interactions within the solute are more favored, promoting self-assembly. The choice of solvent can thus be a critical parameter in controlling the crystallization and polymorphism of this compound. The solubility and aggregation behavior are directly linked to the balance of interactions between solute-solute, solute-solvent, and solvent-solvent molecules. nii.ac.jpacs.org

Reactivity Profiles and Derivatization Studies

General Chemical Reactivity of the Benzamide (B126) and Cyanothiophene Moieties

The chemical character of N-(3-cyanothiophen-2-yl)-2-iodobenzamide is a composite of the individual reactivities of its constituent parts: the benzamide group and the cyanothiophene system.

The benzamide moiety contains a stable amide linkage. Amide bonds are generally resistant to cleavage but can undergo hydrolysis to the parent carboxylic acid (2-iodobenzoic acid) and amine (2-aminothiophene-3-carbonitrile) under harsh acidic or basic conditions. The nitrogen atom of the amide is typically non-nucleophilic due to the delocalization of its lone pair into the adjacent carbonyl group.

The cyanothiophene moiety presents two primary sites of reactivity: the thiophene (B33073) ring and the cyano group.

Thiophene Ring: As a five-membered aromatic heterocycle, thiophene is generally more reactive towards electrophilic substitution than benzene (B151609). researchgate.net The sulfur atom donates electron density to the ring, activating it for reactions such as halogenation, nitration, and Friedel-Crafts acylation. In the case of this compound, the 2- and 3-positions are substituted. Electrophilic attack is therefore expected to occur at the C5 position, which is sterically accessible and activated by the sulfur atom.

Cyano Group (Nitrile): The nitrile group is a versatile functional group with a polarized carbon-nitrogen triple bond, making the carbon atom electrophilic. libretexts.org It can undergo a variety of transformations. numberanalytics.com Common reactions include hydrolysis to a carboxamide and subsequently to a carboxylic acid, reduction to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄), and reaction with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis. libretexts.orgchemistrysteps.comlibretexts.org The nitrile group can also participate in cycloaddition reactions, for instance, with azides to form tetrazole rings. numberanalytics.comsciforum.net

Transformation Reactions of this compound

The presence of multiple reactive sites allows for a wide range of selective transformations on the parent molecule.

The amide N-H bond, while generally stable, can potentially undergo reactions under specific conditions. Deprotonation with a strong base could generate an amidate anion, which could then be alkylated or acylated. However, such reactions may face competition from other reactive sites on the molecule. Hydrolysis of the amide bond, as previously mentioned, represents a more fundamental transformation that would break the molecule into its constituent amine and carboxylic acid precursors.

The cyano group on the thiophene ring is a key handle for derivatization. Its reactivity allows for conversion into several other important functional groups.

Hydrolysis: Acid- or base-catalyzed hydrolysis can convert the nitrile into a carboxamide (N-(3-(aminocarbonyl)thiophen-2-yl)-2-iodobenzamide) and, upon further reaction, into a carboxylic acid (2-(2-iodobenzamido)thiophene-3-carboxylic acid). libretexts.orgebsco.com

Reduction: The nitrile can be reduced to a primary amine (N-(3-(aminomethyl)thiophen-2-yl)-2-iodobenzamide) using powerful reducing agents like LiAlH₄. libretexts.org

Cycloaddition: A particularly useful transformation is the [3+2] cycloaddition with an azide (B81097) source, such as sodium azide, often catalyzed by a Lewis acid like zinc chloride, to form a tetrazole ring. sciforum.net This converts the cyano group into a bioisosterically important heterocyclic moiety.

The iodine atom on the benzamide ring is arguably the most versatile functional group for derivatization, serving as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions. rsc.org This allows for the direct formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for modifying the molecule's structure and properties.

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base yields biaryl compounds.

Sonogashira Coupling: Coupling with terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst, provides access to aryl-alkyne structures. researchgate.net

Heck Coupling: Reaction with alkenes under palladium catalysis forms new C-C bonds, leading to stilbene-like derivatives. researchgate.net

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the aryl iodide with a wide range of primary or secondary amines.

Stille Coupling: Coupling with organostannanes provides another route to C-C bond formation.

| Reaction Name | Coupling Partner | Typical Catalyst/Reagents | Product Type |

|---|---|---|---|

| Suzuki Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl derivative |

| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Aryl-alkyne derivative |

| Heck Coupling | H₂C=CHR | Pd(OAc)₂, Ligand, Base (e.g., Et₃N) | Aryl-alkene derivative |

| Buchwald-Hartwig Amination | R₂NH | Pd Catalyst, Ligand, Base (e.g., NaOtBu) | N-Aryl amine derivative |

| Stille Coupling | R-Sn(Bu)₃ | Pd(PPh₃)₄ | Aryl-R derivative |

With the C2 and C3 positions occupied, the thiophene ring is susceptible to electrophilic substitution primarily at the C5 position. The electron-donating sulfur atom directs incoming electrophiles to the positions alpha to it (C2 and C5). Since C2 is blocked, C5 is the most probable site for reactions such as:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group using a nitrating agent like nitric acid.

Sulfonation: Reaction with sulfuric acid to introduce a sulfonic acid group.

These reactions would yield derivatives functionalized on the thiophene ring, further expanding the chemical space accessible from the parent molecule.

Strategies for Functional Derivatization

The derivatization of this compound can be strategically planned by considering its three main reactive "handles."

The Aryl Iodide Handle: This is the most powerful site for introducing significant structural diversity. A library of compounds can be generated by employing a range of palladium-catalyzed cross-coupling reactions. By varying the boronic acid, alkyne, alkene, or amine coupling partner, a multitude of analogues with different steric and electronic properties can be synthesized. This strategy is central to many medicinal chemistry programs for structure-activity relationship (SAR) studies. rsc.org

The Cyano Group Handle: This functional group offers a pathway for more profound structural changes. Its conversion to an amine introduces a basic center and a site for further acylation or alkylation. Hydrolysis to a carboxylic acid provides an acidic handle, suitable for forming amides or esters. The cycloaddition to a tetrazole is a particularly valuable strategy for creating analogues with improved metabolic stability or different receptor binding profiles. sciforum.net

By selectively targeting these three regions, chemists can systematically modify the structure of this compound to optimize its properties for various applications. A common synthetic approach would involve first exploiting the versatile aryl iodide for cross-coupling, followed by modification of the cyano group or the thiophene ring if further changes are desired.

Pre-column and Post-column Derivatization for Enhanced Analytical Detection

The analytical detection of this compound, particularly at low concentrations in complex matrices, can be significantly improved through derivatization strategies. These methods aim to introduce a tag into the molecule that enhances its detectability by common analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection, or by mass spectrometry (MS). Derivatization can be performed either before the sample is introduced into the analytical column (pre-column) or after the separation has occurred but before detection (post-column).

Pre-column Derivatization:

Pre-column derivatization involves reacting the analyte with a derivatizing agent prior to chromatographic separation. This approach can improve the chromatographic properties of the analyte, such as its retention and peak shape, in addition to enhancing its detection. For this compound, several functional groups could be targeted:

The Amide N-H: The proton on the amide nitrogen can be targeted for derivatization. For instance, reaction with dansyl chloride in an alkaline medium would introduce a highly fluorescent dansyl group, enabling sensitive detection by fluorescence detectors.

The Cyano Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or reduced to an amine. The resulting functional group can then be derivatized. For example, the formed carboxylic acid could be esterified with a fluorescent tag, or the amine could be reacted with a chromophoric or fluorophoric agent.

The Thiophene Ring: While generally stable, the thiophene ring can undergo electrophilic substitution reactions under specific conditions, although this is less common for derivatization in analytical chemistry due to the potential for side reactions.

The Iodo-Substituted Benzene Ring: The iodine atom can be replaced through various palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, or Suzuki couplings. These reactions could introduce moieties that enhance UV absorbance or are easily ionizable for mass spectrometry.

Post-column Derivatization:

Post-column derivatization occurs after the analyte has been separated by the chromatographic column and before it reaches the detector. This method is advantageous as it avoids potential issues with multiple derivatization products or changes in chromatographic behavior. A common approach involves mixing the column effluent with a reagent that reacts with the analyte to produce a detectable product. For a compound like this compound, a post-column reaction could involve hydrolysis of the amide or cyano group followed by reaction with a colorimetric or fluorometric reagent.

| Derivatization Strategy | Target Functional Group | Potential Reagent | Detection Method |

| Pre-column | Amide N-H | Dansyl chloride | Fluorescence |

| Cyano Group (after hydrolysis) | Fluorescent esterifying agent | Fluorescence | |

| Iodo-Benzene Ring | Alkyne (Sonogashira coupling) | UV/Fluorescence/MS | |

| Post-column | Amide/Cyano (after hydrolysis) | Ninhydrin (if primary amine formed) | Colorimetric |

Synthesis of Analogs for Structure-Activity Relationship Investigations

The synthesis of analogs of this compound is crucial for understanding its structure-activity relationships (SAR). By systematically modifying different parts of the molecule, researchers can identify the key structural features responsible for its biological activity. The synthesis of such analogs typically involves the reaction of a substituted 2-aminothiophene with a substituted benzoyl chloride.

Modifications of the Benzoyl Moiety:

The 2-iodo substituent on the benzoyl ring is a key feature that can be readily modified. Analogs can be synthesized by replacing the iodine atom with other halogens (F, Cl, Br) or with various other functional groups through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki coupling with various boronic acids can introduce a wide range of aryl or alkyl groups at this position.

Modifications of the Thiophene Moiety:

The cyano group at the 3-position of the thiophene ring is another critical site for modification. Analogs can be prepared by starting with 2-aminothiophenes bearing different substituents at the 3-position, such as a nitro group, a halogen, or an ester group. Furthermore, the hydrogen atom at the 4- and 5-positions of the thiophene ring could be replaced with other substituents to probe the steric and electronic requirements for activity.

Modifications of the Amide Linker:

A general synthetic scheme for producing analogs involves the acylation of a substituted 2-amino-3-cyanothiophene with a substituted 2-iodobenzoyl chloride.

Molecular Interactions with Biological Systems: Mechanistic Insights

Investigation of Molecular Target Engagement Mechanisms

No studies documenting the molecular target engagement of N-(3-cyanothiophen-2-yl)-2-iodobenzamide are present in the accessible scientific literature. The process of identifying which proteins a compound binds to is a critical step in drug discovery and chemical biology, yet this information is not available for this specific molecule.

Specific Interactions with Parkin Ligase and Zinc Finger Domains

There is no published evidence to suggest that this compound interacts with Parkin ligase, an E3 ubiquitin ligase crucial for mitochondrial quality control, or with proteins containing zinc finger domains. nih.govnih.govnih.gov Mutations in the Parkin gene are linked to familial forms of Parkinson's disease, making it a significant target of research. nih.gov Similarly, zinc finger domains are common structural motifs in proteins that are involved in a wide array of cellular functions, but no link to this compound has been established. nih.govnih.gov

Disruption of Zinc Finger Domains

No data is available to indicate that this compound disrupts zinc finger domains.

Cysteine Residue Interaction Mechanisms (e.g., C59, C377)

There are no findings that describe interactions between this compound and specific cysteine residues such as C59 or C377 within Parkin or other proteins. Cysteine residues are often key to the structure and function of proteins, including enzymatic activity and metal binding in zinc fingers. nih.gov

Electrophilic and Chelating Properties in Biological Contexts

The electrophilic and chelating properties of this compound within a biological context have not been characterized in published studies.

Theoretical Studies of Binding Mechanisms (e.g., molecular docking, molecular dynamics)

A search for theoretical studies, such as molecular docking or molecular dynamics simulations, that would predict the binding of this compound to Parkin ligase or other biological targets yielded no results. These computational methods are often used to hypothesize how a molecule might interact with a protein at the atomic level, but such analyses for this compound are not publicly available.

Modulatory Effects on Enzyme Activity and Protein Function at a Molecular Level

Consistent with the lack of target engagement data, there is no information on how this compound may modulate enzyme activity or protein function at a molecular level.

Structure Activity Relationship Sar Theoretical Frameworks

Principles of Structure-Activity Relationships in Organic Chemistry

The fundamental principle of SAR is that the biological activity of a chemical compound is directly related to its molecular structure. researchgate.netmdpi.com Alterations in the chemical structure, even minor ones, can lead to significant changes in pharmacological properties by affecting how the molecule interacts with its biological target, such as an enzyme or receptor. mdpi.comnih.gov

For a molecule like N-(3-cyanothiophen-2-yl)-2-iodobenzamide, SAR studies would systematically investigate the role of its distinct structural components: the iodobenzamide moiety, the cyanothiophene ring, and the amide linker. Key principles that guide this exploration include:

Identification of the Pharmacophore : This involves determining the essential structural features and their spatial arrangement required for biological activity. For instance, the hydrogen bonding capabilities of the amide group, the steric bulk of the iodine atom, and the electronic properties of the cyano group are all critical features to investigate. nih.gov

Bioisosteric Replacement : This strategy involves substituting a functional group with another that has similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties. nih.gov For example, the iodine atom on the benzamide (B126) ring could be replaced with other halogens (e.g., chlorine, bromine) or other electron-withdrawing groups to probe the electronic and steric requirements for activity.

Conformational Analysis : The three-dimensional shape of the molecule is crucial for its interaction with a biological target. The rotational freedom around the amide bond in this compound allows it to adopt various conformations, and identifying the biologically active conformation is a key aspect of SAR studies.

By synthesizing and testing a series of structurally related analogs, researchers can deduce which molecular fragments are crucial for binding to the target and eliciting a biological response. For example, studies on other N-(thiophen-2-yl) benzamide derivatives have shown that substitutions on the phenyl ring can significantly impact inhibitory activity against certain kinases. nih.gov

Qualitative and Quantitative Structure-Activity Relationship (QSAR) Approaches

While traditional SAR provides qualitative relationships, Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical correlation between the chemical structure and biological activity. brieflands.commdpi.com These models are invaluable for predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts.

The foundation of any QSAR model is the numerical representation of the molecular structure using descriptors. These descriptors can be broadly categorized as:

Physicochemical Descriptors : These describe properties such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters). For this compound, the high lipophilicity of the iodine atom and the electron-withdrawing nature of the cyano group would be important physicochemical descriptors.

Topological Descriptors : These are numerical values derived from the 2D representation of the molecule, describing its size, shape, and branching. Indices like the Balaban topological index can be used to quantify the connectivity of the thiophene (B33073) and benzamide rings. brieflands.com

3D Descriptors : These descriptors are derived from the 3D conformation of the molecule and include parameters like molecular volume, surface area, and spatial arrangement of functional groups. For instance, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D steric and electrostatic fields as descriptors. mdpi.com

The selection of appropriate descriptors is a critical step in building a robust and predictive QSAR model.

Interactive Table: Examples of Molecular Descriptors for QSAR

| Descriptor Type | Specific Descriptor | Description | Potential Relevance for this compound |

| Physicochemical | LogP | A measure of lipophilicity. | Influences membrane permeability and binding to hydrophobic pockets. |

| Hammett Constant (σ) | Quantifies the electronic effect of a substituent. | The iodine and cyano groups have significant electronic effects. | |

| Topological | Balaban Index | A graph-based descriptor of molecular connectivity. | Can capture the overall shape and branching of the molecule. |

| 3D | Molecular Volume | The volume occupied by the molecule. | Important for steric fit within a binding site. |

| Electrostatic Potential | The charge distribution on the molecular surface. | Governs electrostatic interactions with the biological target. |

Once the descriptors are calculated, a mathematical model is developed to correlate them with the biological activity. These models can be linear or non-linear.

Linear QSAR Models : These models, such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS), assume a linear relationship between the descriptors and the biological activity. brieflands.com An MLR model for this compound and its analogs might take the form: Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Non-linear QSAR Models : When the relationship between structure and activity is more complex, non-linear models are employed. These include methods like Artificial Neural Networks (ANN), Support Vector Machines (SVM), and k-Nearest Neighbors (k-NN). brieflands.com These models can capture intricate relationships that linear models might miss. For example, the effect of a substituent might reach a plateau or decrease after an optimal point, a phenomenon that non-linear models can effectively represent.

The choice between linear and non-linear models depends on the complexity of the SAR landscape.

Rational Design of Analogs based on SAR Principles

The insights gained from SAR and QSAR studies are used to rationally design new analogs with improved properties. For this compound, this could involve:

Modifying the Benzamide Ring : Based on the QSAR model, substituents with specific electronic and steric properties could be introduced to the benzamide ring to enhance activity. For example, if the model indicates that electron-donating groups at a certain position are beneficial, analogs with methoxy (B1213986) or methyl groups could be synthesized.

Altering the Cyanothiophene Moiety : The cyano group could be replaced with other small, electron-withdrawing groups like a nitro group to see if this improves interaction with the target. The thiophene ring itself could be replaced with other five-membered heterocycles like furan (B31954) or pyrrole (B145914) to explore the importance of the sulfur atom.

Varying the Linker : The amide linker could be modified to alter the conformational flexibility of the molecule, potentially locking it into a more active conformation.

This iterative process of design, synthesis, and testing, guided by SAR principles, is a cornerstone of modern drug discovery.

Computational Tools for SAR Prediction and Elucidation

A variety of computational tools are available to assist in SAR and QSAR studies. These tools can be broadly classified into:

Molecular Modeling Software : Programs like MOE (Molecular Operating Environment) and Schrödinger Suite allow for the visualization of molecules in 3D, calculation of descriptors, and building of QSAR models.

Pharmacophore Modeling Software : Tools like PHASE and Catalyst can identify the common structural features of active molecules and generate a 3D pharmacophore model, which can then be used to screen virtual libraries for new potential hits.

Docking Programs : Software such as AutoDock and GOLD can predict the binding mode of a ligand within the active site of a biological target. This can provide a structural basis for the observed SAR and guide the design of new analogs with improved binding affinity. Studies on related thiophene derivatives have utilized molecular docking to understand the interactions with target enzymes. nih.gov

These computational approaches significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally.

Interactive Table: Computational Tools in SAR

| Tool Category | Example Software | Application in the Study of this compound |

| Molecular Modeling | Schrödinger Suite | Calculation of 3D descriptors and building of CoMFA/CoMSIA models. |

| Pharmacophore Modeling | PHASE | Generation of a pharmacophore model based on a series of active analogs. |

| Molecular Docking | AutoDock | Predicting the binding orientation in a target protein's active site. |

| QSAR Model Building | KNIME | Developing and validating linear and non-linear QSAR models. |

Advanced Analytical Techniques for Compound Characterization and Study

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable tools for separating components of a mixture, making them ideal for determining the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds like N-(3-cyanothiophen-2-yl)-2-iodobenzamide. A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

For reaction monitoring, HPLC can be used to track the consumption of reactants and the formation of the product over time. By taking aliquots from the reaction mixture at different intervals and analyzing them by HPLC, a kinetic profile of the reaction can be established. This information is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst loading.

A hypothetical HPLC method for the analysis of this compound is presented in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. For a compound like this compound, which has a relatively high molecular weight and potential for thermal degradation, GC analysis would require careful method development. It may be necessary to derivatize the compound to increase its volatility and thermal stability. The choice of a suitable capillary column and temperature programming would be critical to achieve good separation and peak shape.

Hyphenated Techniques for Enhanced Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a much greater level of analytical detail.

HPLC-Mass Spectrometry (HPLC-MS/MS)

The coupling of HPLC with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective technique for the identification and quantification of compounds. Following separation by HPLC, the analyte is ionized (e.g., by electrospray ionization - ESI) and then analyzed by a mass spectrometer. The initial mass analyzer selects the parent ion of the compound of interest, which is then fragmented. The second mass analyzer separates the resulting fragment ions, creating a unique fragmentation pattern that serves as a "fingerprint" for the compound. This technique is invaluable for confirming the identity of the synthesized product and for identifying any impurities or degradation products.

GC-Mass Spectrometry (GC-MS)

Similarly, GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. After separation on the GC column, the analyte is ionized, typically by electron ionization (EI), which causes extensive fragmentation. The resulting mass spectrum provides detailed structural information about the molecule. GC-MS is particularly useful for identifying volatile impurities in the sample.

Advanced Spectroscopic Methods for Mechanistic Studies

While chromatographic techniques are excellent for separation and identification, advanced spectroscopic methods are often employed to gain deeper insights into reaction mechanisms. Techniques such as in-situ Infrared (IR) spectroscopy or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the changes in functional groups and the chemical environment of atoms as a reaction progresses. This can help in identifying transient intermediates and understanding the reaction pathway at a molecular level. For a reaction involving this compound, these techniques could elucidate the mechanism of its formation or its subsequent transformations.

Solid-State NMR Spectroscopy

Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for characterizing the physicochemical properties of active pharmaceutical ingredients (APIs) in their solid form. bruker.comeuropeanpharmaceuticalreview.com Unlike solution-state NMR, which averages out structural information due to rapid molecular tumbling, SSNMR provides detailed insights into the molecular structure, packing, and dynamics within a crystal lattice. jeol.com This is crucial for identifying and differentiating polymorphs—different crystalline forms of the same compound—which can have significant impacts on a drug's stability, solubility, and bioavailability. jeol.comnih.gov

For instance, the carbon atoms of the carbonyl group, the cyano group, and the aromatic rings of this compound would serve as sensitive probes. A comparison of the ¹³C SSNMR spectra of two hypothetical polymorphs, as shown in Table 1, illustrates how these differences would manifest, allowing for unambiguous identification and quantification of each form in a bulk sample. europeanpharmaceuticalreview.com

| Carbon Environment | Expected Chemical Shift Range (ppm) | Hypothetical Shift - Form A (ppm) | Hypothetical Shift - Form B (ppm) | Rationale for Shift Difference |

|---|---|---|---|---|

| Amide Carbonyl (C=O) | 160-170 | 164.2 | 165.8 | Variations in intermolecular hydrogen bonding involving the amide group. |

| Cyano (C≡N) | 115-125 | 117.5 | 116.9 | Different packing affecting the electronic environment of the nitrile. |

| Iodo-substituted Benzene (B151609) Carbon (C-I) | 90-100 | 95.3 | 97.1 | Changes in crystal packing influencing the heavy atom effect of iodine. |

| Thiophene (B33073) Ring Carbons | 110-150 | Multiple peaks | Multiple peaks with slight shifts | Distinct magnetic environments for each carbon due to different crystal symmetry. |

Advanced IR and Raman Spectroscopy for Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is exceptionally sensitive to molecular structure and conformation. pitt.edu For a flexible molecule like this compound, rotation around single bonds—specifically the amide bond and the bond linking the two aromatic rings—can give rise to multiple conformers. These conformers may coexist in equilibrium, and their relative populations can be influenced by the physical state (solid vs. solution) and solvent environment.

Advanced techniques such as two-dimensional infrared (2D-IR) spectroscopy, in combination with quantum chemical calculations like Density Functional Theory (DFT), can provide detailed insights into these conformational landscapes. nih.govglobalresearchonline.net The vibrational frequencies of specific functional groups act as structural reporters. The amide group, in particular, has several characteristic bands (Amide I, II, and III) that are highly sensitive to the backbone dihedral angles and hydrogen-bonding patterns. capes.gov.brresearchgate.net

Amide I (approx. 1630–1700 cm⁻¹): Primarily due to the C=O stretching vibration. Its frequency is sensitive to hydrogen bonding, with lower frequencies indicating stronger hydrogen bonds. nih.gov

Amide II (approx. 1510–1570 cm⁻¹): A mix of N-H in-plane bending and C-N stretching. Its position is also conformationally dependent. researchgate.net

C≡N Stretch (approx. 2220-2240 cm⁻¹): The nitrile stretch is a clean and sharp peak, sensitive to the electronic environment of the thiophene ring.

By analyzing the vibrational spectra, potentially at various temperatures, and comparing the experimental data with DFT-predicted spectra for different stable conformers, researchers can identify the dominant conformations present. globalresearchonline.netresearchgate.net Table 2 outlines the key vibrational modes and their expected sensitivity to conformational changes in this compound.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Method | Conformational Sensitivity |

|---|---|---|---|

| N-H Stretch | 3200-3400 | IR | Highly sensitive to hydrogen bonding. A lower frequency suggests stronger H-bonding, indicative of specific intermolecular arrangements or a planar conformation. |

| C≡N Stretch | 2220-2240 | IR, Raman | Sensitive to electronic effects. The planarity between the thiophene and benzamide (B126) rings could influence this frequency. |

| Amide I (C=O Stretch) | 1640-1680 | IR (strong), Raman (moderate) | Frequency decreases with increased hydrogen bonding, providing direct information on the amide group's local environment. |

| Amide II (N-H Bend, C-N Stretch) | 1510-1570 | IR | Sensitive to backbone conformation and hydrogen bonding. researchgate.net |

| Aromatic C=C Stretches | 1400-1600 | IR, Raman | The pattern of bands can be indicative of the relative orientation of the two aromatic rings. |

Isotopic Labelling and Analysis for Reaction Mechanism Elucidation

Isotopic labelling is a definitive method used to trace the pathway of atoms through a chemical reaction, providing unambiguous evidence for a proposed reaction mechanism. wikipedia.orgias.ac.in By replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., ²H, ¹³C, ¹⁵N, ¹⁸O), researchers can follow the label to its final position in the product molecule using techniques like mass spectrometry (MS) or NMR spectroscopy. researchgate.netacs.org

A plausible synthesis of this compound involves the nucleophilic acyl substitution reaction between 2-amino-3-cyanothiophene and an activated derivative of 2-iodobenzoic acid, such as 2-iodobenzoyl chloride. In this reaction, the nitrogen atom of the amine attacks the carbonyl carbon of the acyl chloride. To verify this mechanism and rule out alternative pathways, an ¹⁸O-labelling experiment could be designed.

The experiment would involve synthesizing 2-iodobenzoyl chloride using H₂¹⁸O to label the carbonyl oxygen. This ¹⁸O-labeled acyl chloride would then be reacted with 2-amino-3-cyanothiophene. After the reaction, the resulting this compound product would be analyzed by high-resolution mass spectrometry.

If the reaction proceeds via the expected direct acyl substitution, the ¹⁸O label will be incorporated into the amide carbonyl group of the final product. This would result in the molecular ion peak (M⁺) appearing at a mass-to-charge ratio (m/z) that is two units higher than the product synthesized with unlabeled materials. This positive result would provide strong evidence for the proposed mechanism. nih.gov

| Experiment | Reactants | Expected Product | Analytical Method | Expected Outcome for Mechanism Confirmation |

|---|---|---|---|---|

| Control Reaction | 2-amino-3-cyanothiophene + 2-iodobenzoyl chloride (unlabeled) | This compound | Mass Spectrometry | Molecular ion peak observed at the calculated exact mass (M). |

| Isotopic Labeling Experiment | 2-amino-3-cyanothiophene + 2-iodo[¹⁸O]benzoyl chloride | N-(3-cyanothiophen-2-yl)-2-iodo[¹⁸O]benzamide | Mass Spectrometry | Molecular ion peak observed at M+2, confirming the retention of the carbonyl oxygen in the product. acs.org |

This type of study is fundamental for fully understanding the chemical synthesis of a compound, ensuring reaction pathways are well-defined, and optimizing conditions for large-scale production.

Future Research Directions and Potential Academic Applications

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

Future research will likely focus on the development of novel and efficient synthetic routes to N-(3-cyanothiophen-2-yl)-2-iodobenzamide and its analogs. Traditional methods for amide bond formation, while effective, often require harsh conditions or expensive reagents. nih.gov Green chemistry principles could be applied to devise more sustainable synthetic protocols. chemmethod.comnih.gov This might involve the use of novel catalysts, solvent-free reaction conditions, or microwave-assisted synthesis to reduce reaction times and environmental impact. chemmethod.com For instance, enzymatic methods for amide bond formation are gaining traction as a green alternative. nih.gov

Furthermore, the synthesis of the precursor molecules, 2-amino-3-cyanothiophene and 2-iodobenzoic acid, also presents opportunities for optimization. Efficient, one-pot multicomponent reactions could be explored for the construction of the substituted thiophene (B33073) ring system. researchgate.netnih.gov The development of more sustainable methods for the iodination of aromatic compounds is also an active area of research. manac-inc.co.jpmdpi.com

Deeper Understanding of Supramolecular Interactions for Material Science Applications

The presence of a thiophene ring, a cyano group, an amide linkage, and an iodine atom provides this compound with multiple sites for non-covalent interactions, making it a prime candidate for studies in supramolecular chemistry and crystal engineering. hhu.de The planar thiophene ring can participate in π-π stacking interactions, which are crucial for the design of organic electronic materials. nih.govmdpi.com The nitrogen and sulfur atoms in the thiophene ring, as well as the oxygen and nitrogen atoms of the amide group, can act as hydrogen bond acceptors, while the amide N-H group is a hydrogen bond donor.

The iodine atom is a particularly interesting feature, as it can participate in halogen bonding, a highly directional and specific non-covalent interaction. rsc.orgresearchgate.net The interplay of these various supramolecular synthons could lead to the formation of well-defined one-, two-, or three-dimensional architectures in the solid state. mdpi.com Future research could involve the systematic co-crystallization of this compound with various halogen bond acceptors to create novel materials with tunable properties. Understanding and controlling these supramolecular interactions could pave the way for applications in areas such as organic semiconductors, nonlinear optics, and porous materials. nih.gov

Computational Design of Functional Analogs

Computational chemistry and molecular modeling will be invaluable tools in exploring the potential of this compound and in designing functional analogs. nih.gov Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, molecular geometry, and reactivity of the molecule. nih.gov These computational studies can provide insights into the molecule's frontier molecular orbitals (HOMO-LUMO), which are crucial for predicting its electronic and optical properties.

Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a library of computationally designed analogs to correlate their structural features with potential biological activities. nih.govresearchgate.netnih.govaimspress.com This approach can help in identifying key molecular descriptors that govern a particular function, thereby guiding the synthesis of more potent and selective compounds. nih.gov Molecular docking simulations can be used to predict the binding modes of these compounds with various biological targets, such as enzymes or receptors, providing a rational basis for their potential therapeutic applications. mdpi.comresearchgate.net

Mechanistic Studies of Biological Interactions for Fundamental Chemical Biology Insights

The thiophene moiety is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govrsc.orgderpharmachemica.comresearchgate.netpharmaguideline.comencyclopedia.pub The combination of a cyanothiophene and a benzamide (B126) in the target molecule suggests that it could be a promising scaffold for medicinal chemistry research. nih.gov

Future research in chemical biology could focus on elucidating the mechanisms of action of this compound and its analogs. This would involve screening the compound against a panel of biological targets to identify potential protein-ligand interactions. The iodine atom can also play a significant role in biological interactions, potentially forming halogen bonds with protein residues. nih.gov Understanding these interactions at a molecular level can provide fundamental insights into chemical biology and aid in the rational design of new therapeutic agents. nih.gov

Development of Advanced Analytical Methodologies for Complex Matrices

As with any novel compound intended for potential applications, the development of robust and sensitive analytical methods for the detection and quantification of this compound in various matrices is crucial. Future research in analytical chemistry could focus on developing and validating methods such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for the trace analysis of this compound and its potential metabolites in biological fluids or environmental samples.

Furthermore, advanced analytical techniques could be employed to study the isomeric purity of the compound and its precursors. The development of chiral separation methods might also be relevant if stereoisomers of the compound are synthesized and evaluated.

Contribution to Fundamental Organic and Medicinal Chemistry Principles

The study of this compound can contribute to the fundamental principles of organic and medicinal chemistry. The synthesis and reactivity of this molecule can provide a deeper understanding of the chemistry of substituted thiophenes and benzamides. derpharmachemica.comwikipedia.orgumsl.edubritannica.com The investigation of its supramolecular chemistry will add to the growing body of knowledge on non-covalent interactions, particularly halogen bonding. rsc.org

From a medicinal chemistry perspective, this compound can serve as a scaffold for the development of new therapeutic agents. rsc.orgresearchgate.net Structure-activity relationship (SAR) studies on its analogs can help in delineating the structural requirements for specific biological activities. nih.gov The unique combination of a thiophene ring, a cyano group, and an iodine atom makes this compound a valuable tool for exploring fundamental concepts in drug design and chemical biology. nih.govcoherentmarketinsights.comresearchgate.netwikipedia.orgdrugbank.com

Q & A

Q. What are the established synthetic routes for N-(3-cyanothiophen-2-yl)-2-iodobenzamide, and how is the product characterized?

The compound is synthesized via a two-step N-acylation reaction. First, 2-iodobenzoic acid is activated to its acyl chloride derivative using thionyl chloride (SOCl₂). This intermediate reacts with 2-aminothiophene-3-carbonitrile in anhydrous conditions to form the target amide. Characterization involves elemental analysis, FT-IR (to confirm C=O and C≡N stretching), and NMR spectroscopy (¹H/¹³C for backbone and substituent verification). Single-crystal X-ray diffraction is used for structural confirmation, revealing monoclinic packing (space group P2₁/c) .

Q. What key functional groups influence the reactivity of this compound?

The iodobenzamide moiety provides halogen-bonding potential, while the thiophene-3-carbonitrile group introduces π-conjugation and electrophilic nitrile reactivity. These groups dictate applications in catalysis (e.g., Pd-mediated cross-coupling via the iodide) and biomedical targeting (e.g., melanin affinity due to aromatic stacking) .

Q. How can researchers validate the purity of synthesized this compound?

Use HPLC with UV detection (λ = 254 nm) to assess purity. Complementary techniques include melting point analysis and mass spectrometry (ESI-MS or MALDI-TOF) to confirm molecular weight. Residual solvents are quantified via GC-MS .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound in large-scale reactions?

Optimize the acyl chloride formation step by using catalytic DMF in SOCl₂ to enhance activation efficiency. For the coupling step, employ Schlenk techniques to exclude moisture and use bases like triethylamine to neutralize HCl byproducts. Solvent screening (e.g., THF vs. DCM) and microwave-assisted synthesis may reduce reaction time .

Q. What methodologies are recommended to resolve contradictions in reported bioactivity data for iodobenzamide derivatives?

Discrepancies in melanin-binding affinity or pharmacokinetics can arise from variations in assay conditions (e.g., pH, melanin source). Use standardized in vitro models (e.g., B16F10 melanoma cells) and validate findings with in vivo SPECT imaging, as done for structurally similar ¹²³I-BZA2 in clinical trials. Triangulate data via LC-MS quantification of cellular uptake and competitive binding assays .

Q. How can computational chemistry predict the interaction of this compound with biological targets?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties and frontier molecular orbitals. Molecular docking (AutoDock Vina) simulates binding to melanin or tyrosine-related protein 1 (TRP1). MD simulations (GROMACS) assess stability in aqueous environments .

Q. What advanced structural analysis techniques elucidate intermolecular interactions in crystalline this compound?

Hirshfeld surface analysis quantifies non-covalent interactions (e.g., C–H⋯O, π–π stacking). X-ray crystallography reveals halogen bonding (C–I⋯N) and hydrogen-bonded networks. Pair distribution function (PDF) analysis probes amorphous phase interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.